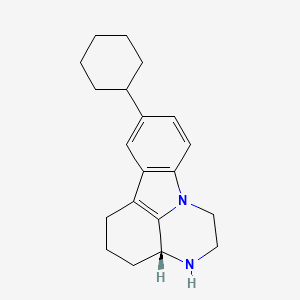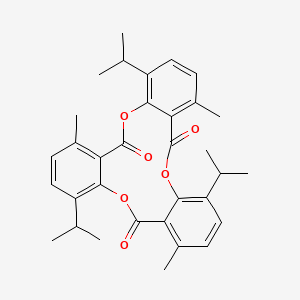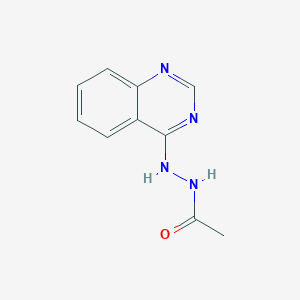
6-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(2-pyridinyl)-4-quinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(2-pyridinyl)-4-quinolinecarboxamide is a member of quinolines.
Applications De Recherche Scientifique
Antibacterial Activity
6-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(2-pyridinyl)-4-quinolinecarboxamide and related compounds have been studied for their antibacterial properties. Research has shown that compounds within this family exhibit significant antibacterial activity. This is highlighted in a study by Singh et al. (2010), where various synthesized compounds were screened for their antibacterial potential, comparing them to reference drugs like ampicillin and gatifloxacin (Singh, Sexana, Kumar, & Kumar, 2010). Similarly, Keshk et al. (2008) explored quinoline thiosemicarbazides, finding them to possess antimicrobial properties (Keshk, El-Desoky, Hammouda, Abdel-Rahman, & Hegazi, 2008).
Antitumor and Anticonvulsant Potential
The compound's derivatives have also been investigated for their potential in antitumor and anticonvulsant therapies. The study by Degorce et al. (2016) identified 3-quinoline carboxamides as potent inhibitors of the ataxia telangiectasia mutated (ATM) kinase, which is significant for cancer treatment (Degorce et al., 2016). Additionally, compounds within this chemical family have been synthesized and tested for their anticonvulsant activity, as demonstrated in the research by Archana et al. (2002), where several compounds showed promise compared to standard drugs like phenytoin sodium and lamotrigine (Archana, Srivastava, & Kumar, 2002).
Antimicrobial and Antifungal Applications
Other studies have focused on the antimicrobial and antifungal applications of similar compounds. For instance, the research by Eweas et al. (2021) on 2-pyridylquinazoline derivatives showed their antimicrobial potential against various eukaryotic and prokaryotic cells (Eweas, Abdallah, & Elbadawy, 2021). Bayrak et al. (2009) also synthesized novel 1,2,4-triazoles starting from isonicotinic acid hydrazide, revealing good antimicrobial activity (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).
Propriétés
Nom du produit |
6-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(2-pyridinyl)-4-quinolinecarboxamide |
|---|---|
Formule moléculaire |
C19H14BrN5OS |
Poids moléculaire |
440.3 g/mol |
Nom IUPAC |
6-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-pyridin-2-ylquinoline-4-carboxamide |
InChI |
InChI=1S/C19H14BrN5OS/c1-2-17-24-25-19(27-17)23-18(26)13-10-16(15-5-3-4-8-21-15)22-14-7-6-11(20)9-12(13)14/h3-10H,2H2,1H3,(H,23,25,26) |
Clé InChI |
FXHFMSTZNHHKAH-UHFFFAOYSA-N |
SMILES |
CCC1=NN=C(S1)NC(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=CC=N4 |
SMILES canonique |
CCC1=NN=C(S1)NC(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=CC=N4 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[4-(4-Chlorophenyl)sulfonyl-1-piperazinyl]-1-ethylbenzimidazole](/img/structure/B1225389.png)

![4-[[4-(4-Methoxyphenyl)-2-thiazolyl]amino]benzenesulfonamide](/img/structure/B1225394.png)
![N-[4,6-bis(4-morpholinyl)-1,3,5-triazin-2-yl]-2-(methylthio)-1,3-benzothiazol-6-amine](/img/structure/B1225398.png)
![2-Phenoxybenzoic acid [2-(2-furanylmethylamino)-2-oxoethyl] ester](/img/structure/B1225401.png)
![5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid [2-[2-(3,4-diethoxyphenyl)ethylamino]-2-oxoethyl] ester](/img/structure/B1225402.png)
![3-hydroxybenzoic acid [2-(1H-indol-3-yl)-2-oxoethyl] ester](/img/structure/B1225403.png)
![4-[[5-(1,3-Benzothiazol-2-yl)-2-thiophenyl]-oxomethyl]-1-piperazinecarboxaldehyde](/img/structure/B1225405.png)
![(2E)-3-(3-phenylbenzo[c]isoxazol-5-yl)prop-2-enoic acid](/img/structure/B1225406.png)

![3-Pyridinecarboxylic acid [2-(2-furanyl)-4-oxo-1-benzopyran-3-yl] ester](/img/structure/B1225411.png)
![[4-[(2-Bromophenoxy)methyl]phenyl]-(1-piperidinyl)methanone](/img/structure/B1225413.png)
![N,N-bis(2-methoxyethyl)-2-thieno[3,2-b][1]benzothiolecarboxamide](/img/structure/B1225417.png)